

# N-Desmethyl Rilmazolam analytical reference standard definition

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**Compound Focus:** N-Desmethyl Rilmazolam

Cat. No.: S12839843

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## Definition and Core Characteristics

An **analytical reference standard** is a substance of known composition and high purity that serves as a benchmark for comparison when analyzing samples of unknown composition [1]. For **N-Desmethyl Rilmazolam**, this means:

- Primary Use:** It is specifically designed for use as an **analytical reference standard** in research and forensic applications [2] [3] [4].
- Biological Role:** It is categorized as a **triazolobenzodiazepine** and is an active metabolite of the prodrug **rilmazafone** [2] [3].
- Intended Purpose:** This standard allows scientists to accurately identify the compound and quantify its amount in samples, ensuring analytical methods are precise and reproducible.

## Chemical and Physical Properties

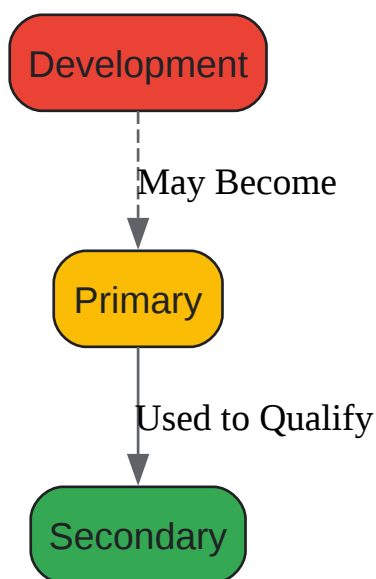
The table below summarizes the key technical data for the **N-Desmethyl Rilmazolam** reference standard:

Property	Specification
CAS Number	50330-93-3 [2] [3] [4]
Molecular Formula	C <sub>18</sub> H <sub>13</sub> Cl <sub>2</sub> N <sub>5</sub> O [2] [3]

Property	Specification
Molecular Weight	386.23 g/mol [2] [3]
Purity	≥98% [3] [4]
Appearance	Solid (powder) [3] [4]
Storage	Powder: -20°C for long-term; in solvent: -80°C [3]
Shipping	Stable at room temperature [3] [4]

## Reference Standard Types and Qualification

Understanding the hierarchy of reference standards is critical for quality control. Not all standards have the same level of authority.



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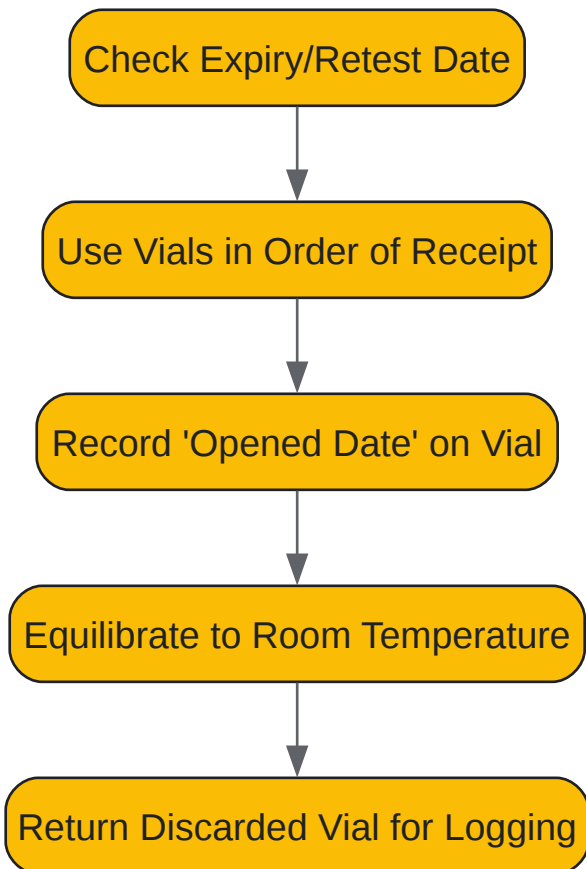
- **Primary Reference Standard:** These are the highest quality, obtained from officially recognized sources like pharmacopeias (USP, EP) and used to qualify secondary standards [1] [5] [6].
- **Secondary (Working) Standard:** These are characterized in-house against a primary standard and are more economical for routine analysis [1] [6].

- **Development Reference Standard:** Used during product development when a primary standard is not yet available [1].

Qualifying a working standard involves comprehensive characterization against a primary standard, including tests for **identity, potency, purity, and stability** [6].

## Experimental Use and Laboratory Handling

In the laboratory, reference standards are used in various tests, including **potency assays, identification, and impurity profiling** [1]. The following workflow outlines the lifecycle of a reference standard vial in routine analysis:



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- **Expiry and Retest Dates:** Standards have a defined usable period. An **expiry date** is absolute, while a **retest date** requires re-evaluation to confirm suitability for continued use [1]. Pharmacopeial primary standards typically have a maximum shelf life of **18 months after opening** [1].

- **Solubility and Preparation:** The compound may dissolve in DMSO. Formulations for in vivo studies can use solvents like PEG300, Tween 80, and saline [3]. Always prepare stock solutions appropriately and avoid repeated freeze-thaw cycles [3].

## Important Handling and Regulatory Information

- **Intended Use:** This product is **for research use only, not for human consumption or therapeutic use** [2] [3] [4].
- **Controlled Substance:** Note that it may be a controlled substance and not for sale in all territories [2].
- **Documentation:** Maintain a detailed **reference standard log book** to track source, identity, purity, and usage dates [1].

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## References

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